tert-Butyl Isothiocyanate: A Technical Guide for Researchers
tert-Butyl Isothiocyanate: A Technical Guide for Researchers
CAS Number: 590-42-1
This technical guide provides an in-depth overview of tert-Butyl isothiocyanate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its properties, synthesis, analysis, and a general overview of the biological activities associated with the isothiocyanate class of compounds.
Core Properties and Data
tert-Butyl isothiocyanate is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by the presence of an isothiocyanate functional group attached to a tert-butyl group. This structure imparts a unique reactivity to the molecule, making it a valuable building block in the synthesis of various nitrogen- and sulfur-containing compounds.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl isothiocyanate.
| Property | Value | Reference |
| CAS Number | 590-42-1 | [1] |
| Molecular Formula | C₅H₉NS | [3] |
| Molecular Weight | 115.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 141-144 °C | Sigma-Aldrich |
| 30-32 °C at 10 mmHg | Sigma-Aldrich | |
| Melting Point | 10-12 °C | Sigma-Aldrich |
| Density | 0.908 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n²⁰/D) | 1.48 | Sigma-Aldrich |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | A ¹H NMR spectrum is available and shows a characteristic singlet for the tert-butyl protons. | [4] |
| FTIR, XPS | Has been studied using these techniques for surface analysis. |
Experimental Protocols
Synthesis of tert-Butyl Isothiocyanate
A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization. While various methods exist for the synthesis of isothiocyanates, a one-pot synthesis from the corresponding primary amine is often preferred for its efficiency.
General One-Pot Synthesis Protocol (Adapted from literature for isothiocyanates):
-
Reaction Setup: To a stirred solution of tert-butylamine (B42293) (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or a biphasic system with water), an excess of carbon disulfide (1.2-1.5 eq) and a base (e.g., triethylamine (B128534) or potassium carbonate, 2.0 eq) are added at room temperature.
-
Dithiocarbamate Formation: The reaction mixture is stirred until the formation of the dithiocarbamate salt is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Desulfurization: A desulfurizing agent, such as a chloroformate (e.g., ethyl chloroformate) or a carbodiimide, is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until the isothiocyanate formation is complete.
-
Work-up and Purification: The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure.
A patented method describes the synthesis of tert-butyl isothiocyanate from ammonium (B1175870) thiocyanate (B1210189) and tert-butyl alcohol in the presence of hydrochloric acid.[5]
Synthesis Workflow:
Caption: General workflow for the synthesis of tert-Butyl Isothiocyanate.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with an injection temperature of around 250 °C.
-
Oven Program: A temperature gradient program is typically used, for example, starting at 50-70 °C, holding for a few minutes, and then ramping up to 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent like dichloromethane or hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of tert-butyl isothiocyanate is simple, showing a single sharp peak for the nine equivalent protons of the tert-butyl group. The chemical shift will depend on the deuterated solvent used.[4]
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the isothiocyanate group.
Biological Activity and Signaling Pathways: A General Overview for Isothiocyanates
Direct research on the biological activity and effects on signaling pathways of tert-butyl isothiocyanate is limited. However, the broader class of isothiocyanates (ITCs), which are abundant in cruciferous vegetables, has been extensively studied for their potential health benefits, particularly in the context of cancer chemoprevention. The following information pertains to isothiocyanates as a general class of compounds and may not be directly applicable to tert-butyl isothiocyanate.
Isothiocyanates are known to modulate a variety of cellular processes and signaling pathways involved in carcinogenesis.[6]
Key Mechanisms of Action for Isothiocyanates:
-
Induction of Phase II Detoxifying Enzymes: Many ITCs are potent inducers of phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase.[6] This is primarily mediated through the activation of the Nrf2-Keap1 signaling pathway.
-
Inhibition of Phase I Carcinogen-Activating Enzymes: Some ITCs can inhibit cytochrome P450 enzymes, which are involved in the activation of procarcinogens.
-
Induction of Apoptosis: ITCs can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[7][8]
-
Cell Cycle Arrest: Isothiocyanates have been shown to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[9]
-
Anti-inflammatory Effects: ITCs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
-
Inhibition of Angiogenesis: Some studies have suggested that ITCs can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
General Isothiocyanate Signaling Pathways:
Caption: Overview of common signaling pathways affected by isothiocyanates.
Safety and Handling
tert-Butyl isothiocyanate is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[3] It can cause serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
tert-Butyl isothiocyanate is a valuable chemical intermediate with well-defined physical and chemical properties. While methods for its synthesis and analysis are established, there is a notable gap in the scientific literature regarding its specific biological activities and mechanism of action. Future research is warranted to explore the potential biological effects of tert-butyl isothiocyanate and to determine if it shares the chemopreventive properties observed in other members of the isothiocyanate family. This guide serves as a foundational resource for researchers interested in utilizing this compound in their work.
References
- 1. CAS 590-42-1: tert-Butyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyl isothiocyanate | C5H9NS | CID 11544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL ISOTHIOCYANATE(590-42-1) 1H NMR spectrum [chemicalbook.com]
- 5. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate - Google Patents [patents.google.com]
- 6. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]
- 8. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
